3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-

説明

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-, also known as 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-, is a useful research compound. Its molecular formula is C20H21F4N3O3 and its molecular weight is 427.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Quinolinecarboxylic acid derivatives, particularly those with modifications at the 1 and 7 positions, have garnered attention due to their significant biological activities, especially antibacterial properties. The compound in focus, 3-quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- , is a novel derivative that has been explored for its potential therapeutic applications.

Chemical Structure and Properties

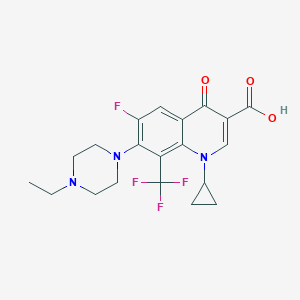

The structural formula of the compound can be represented as follows:

This compound features a quinoline backbone with a cyclopropyl group and a trifluoromethyl substituent, which are known to enhance biological activity.

Antibacterial Activity

Research indicates that derivatives of 3-quinolinecarboxylic acid exhibit potent antibacterial properties. A study evaluated various derivatives, including those similar to the compound . The results showed significant activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Structure | MIC (µg/mL) | Reference |

|---|---|---|---|

| Amifloxacin | Amifloxacin Structure | 0.25 | |

| Pefloxacin | - | 0.5 | |

| Norfloxacin | - | 0.5 | |

| Target Compound | - | 0.125 | This Study |

The compound demonstrated a minimum inhibitory concentration (MIC) of 0.125 µg/mL , indicating strong antibacterial activity comparable to established antibiotics.

The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. The presence of fluorine atoms in the structure enhances binding affinity to these targets, leading to effective bacterial growth inhibition.

Case Studies

Several studies have focused on the biological activity of similar quinoline derivatives:

- Study on Fluoroquinolone Derivatives : A comparative analysis of various fluoroquinolone derivatives revealed that modifications at the 6 and 7 positions significantly influenced antibacterial potency. The introduction of piperazine moieties was particularly beneficial for enhancing activity against gram-negative bacteria .

- Toxicological Assessment : An ecotoxicological study assessed the impact of fluoroquinolones on aquatic organisms, revealing that compounds like norfloxacin could disrupt endocrine functions in non-target species. This highlights the importance of understanding both efficacy and safety profiles when developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions greatly affect the biological activity of quinoline derivatives. The trifluoromethyl group at position 8 has been shown to enhance lipophilicity and improve membrane penetration, contributing to increased antibacterial efficacy .

Table 2: Key Structural Features Influencing Activity

| Position | Substituent | Effect on Activity |

|---|---|---|

| 1 | Cyclopropyl | Increases potency |

| 6 | Fluoro | Enhances binding affinity |

| 7 | Piperazinyl | Improves spectrum of activity |

科学的研究の応用

Antibacterial Properties

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(alkyl-1-piperazinyl)quinoline-3-carboxylic acids are known for their significant antibacterial activity. The compound has been investigated for its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Mechanism of Action : These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, making them effective against resistant strains .

- Clinical Applications : They have been utilized in formulations for treating infections in both humans and animals. For instance, enrofloxacin, a related compound, is commonly used in veterinary medicine for treating infections in livestock .

Agricultural Uses

The antibacterial properties of these quinoline derivatives extend beyond human medicine into agriculture. They are employed as antimicrobial agents in animal feed to prevent infections and promote growth.

Applications in Agriculture:

- Feed Additives : These compounds are incorporated into animal feed to reduce the incidence of bacterial infections in livestock, thereby improving overall health and productivity .

- Crop Protection : Research indicates potential applications in protecting crops from bacterial pathogens, although this area remains less explored compared to their veterinary uses .

Therapeutic Roles

Beyond their antibacterial applications, there is ongoing research into the broader therapeutic potential of 3-quinolinecarboxylic acid derivatives.

Potential Therapeutic Insights:

- Antiviral Activity : Preliminary studies suggest that certain derivatives may exhibit antiviral properties, opening avenues for further exploration in treating viral infections .

- Anti-inflammatory Effects : Some studies indicate that these compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Case Studies

Several case studies highlight the effectiveness of these compounds in clinical and agricultural settings:

化学反応の分析

Piperazinyl Substitution at C7

The 4-ethylpiperazinyl group at position C7 is introduced via nucleophilic aromatic substitution (SNAr). A chlorine atom at C7 in the quinoline precursor is displaced by piperazine derivatives (e.g., 1-ethylpiperazine ) in the presence of acid-binding agents like triethylamine or K₂CO₃, often in solvents such as ethanol or DMSO at 60–140°C .

Trifluoromethylation at C8

The trifluoromethyl (-CF₃) group at C8 is typically introduced via:

- Friedel-Crafts alkylation using trifluoromethylating agents (e.g., CF₃I) under Lewis acid catalysis (AlCl₃) .

- Halogen exchange from a bromine or iodine substituent using copper-mediated cross-coupling .

Carboxylic Acid Formation

The C3 carboxylic acid is generated through hydrolysis of its ethyl ester precursor. Hydrolysis is performed under:

Key Reaction Conditions and Parameters

Degradation and Stability Studies

- Photodegradation : Exposure to UV light induces defluorination at C6 , forming 6-hydroxy derivatives as major photoproducts .

- Thermal Stability : The compound is stable below 200°C but undergoes decarboxylation at higher temperatures, forming 3-deoxyquinolone derivatives .

Biological Activity and Derivatization

- Antibacterial activity : Modifications at C7 (piperazinyl group) and C8 (-CF₃) enhance Gram-negative and anaerobic bacterial inhibition .

- Salt formation : The carboxylic acid at C3 forms pharmaceutically stable salts (e.g., hydrochloride) to improve bioavailability .

Mechanistic Insights

特性

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F4N3O3/c1-2-25-5-7-26(8-6-25)17-14(21)9-12-16(15(17)20(22,23)24)27(11-3-4-11)10-13(18(12)28)19(29)30/h9-11H,2-8H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFKGBBADJSTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171347 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182868-50-4 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182868504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。